ACP-319 -

ACP-319

Catalog Number: EVT-256311
CAS Number:
Molecular Formula: C35H32N2O7
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor ACP-319 inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.
Overview

ACP-319 is a selective inhibitor targeting the phosphoinositide 3-kinase delta pathway, primarily utilized in the treatment of chronic lymphocytic leukemia. This compound has garnered attention due to its potential to enhance the efficacy of other cancer therapies, particularly those involving Bruton tyrosine kinase inhibitors. The combination of ACP-319 with other agents has shown promise in preclinical studies, indicating its role in improving therapeutic outcomes in hematological malignancies.

Source and Classification

ACP-319 is classified as a small molecule inhibitor specifically targeting the delta isoform of phosphoinositide 3-kinase. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against specific kinases involved in cancer cell signaling pathways. Its development is part of a broader effort to create targeted therapies that minimize off-target effects while maximizing therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of ACP-319 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for further functionalization.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution reactions, which allows for the selective modification of the aromatic ring.
  3. Cyclization: A cyclization step often follows, forming a heterocyclic structure that is crucial for the biological activity of ACP-319.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The detailed synthetic route typically involves multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ACP-319 features a complex arrangement that includes:

  • Aromatic Rings: These provide stability and are essential for binding interactions with the target enzyme.
  • Heterocycles: Contributing to the specificity of the compound, these rings often contain nitrogen or sulfur atoms that participate in hydrogen bonding with the target.
  • Functional Groups: Various substituents on the aromatic rings enhance solubility and bioavailability.

The precise molecular formula and structural data can be derived from crystallographic studies or NMR spectroscopy, which confirm the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

ACP-319 undergoes several key chemical reactions that facilitate its interaction with biological targets:

  1. Binding Interactions: The compound forms non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of phosphoinositide 3-kinase delta.
  2. Inhibition Mechanism: By occupying the ATP-binding site or an allosteric site, ACP-319 effectively inhibits kinase activity, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

These reactions are critical for understanding how ACP-319 exerts its pharmacological effects in vivo.

Mechanism of Action

Process and Data

The mechanism through which ACP-319 acts involves:

  1. Target Engagement: ACP-319 binds selectively to phosphoinositide 3-kinase delta, inhibiting its activity.
  2. Downstream Effects: This inhibition leads to reduced signaling through pathways such as AKT/mTOR, which are crucial for cell growth and survival in cancer cells.
  3. Synergistic Effects: When used in combination with other inhibitors like acalabrutinib, ACP-319 enhances tumor suppression by targeting complementary pathways, leading to improved clinical outcomes.

Data from preclinical studies demonstrate significant reductions in tumor burden when ACP-319 is administered alongside other targeted therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ACP-319 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da, which is typical for small molecule inhibitors.
  • Solubility: It demonstrates good solubility in organic solvents, facilitating formulation for therapeutic use.
  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.

These properties are essential for determining dosage forms and delivery methods in clinical settings.

Applications

Scientific Uses

ACP-319 is primarily utilized in research focused on:

  1. Cancer Therapeutics: Its role as a phosphoinositide 3-kinase delta inhibitor positions it as a valuable agent in treating various hematological malignancies, particularly chronic lymphocytic leukemia.
  2. Combination Therapies: Ongoing studies explore its use in combination with other targeted therapies to overcome resistance mechanisms commonly observed in cancer treatment.

The scientific community continues to investigate ACP-319's potential applications across different cancer types and its ability to enhance existing treatment regimens.

Molecular Mechanisms of Action

PI3Kδ Isoform Selectivity and Binding Kinetics

ACP-319 (also known as AMG319) is a highly selective small-molecule inhibitor targeting the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. This isoform is predominantly expressed in leukocytes and plays a non-redundant role in B-cell development, activation, and migration. Structural analyses reveal that ACP-319 achieves isoform specificity through interactions with non-conserved residues in the ATP-binding pocket of PI3Kδ. Key differentiating features include:

  • Hydrophobic Pocket Engagement: ACP-319 exploits a unique hydrophobic region (Val828, Ile910) in PI3Kδ via its trifluoromethyl-pyrimidine moiety, which is sterically hindered in PI3Kα/β isoforms due to bulkier residues (Met772, Ile848).
  • Conformational Flexibility: The inhibitor induces a subtle shift in the P-loop (residues 831–838), creating optimal van der Waals contacts that are energetically unfavorable in other isoforms.
  • Solvent Accessibility: Reduced solvent exposure in the PI3Kδ binding pocket enhances ACP-319’s binding affinity compared to more solvent-exposed PI3Kα/γ pockets.

Binding kinetics studies demonstrate high-affinity inhibition with an IC50 of 18 nM against PI3Kδ, significantly lower than for other isoforms (PI3Kα: 33,000 nM; PI3Kβ: 2,700 nM; PI3Kγ: 850 nM) [5]. The compound exhibits slow dissociation kinetics (residence time >60 minutes), enabling sustained target coverage despite rapid plasma clearance. This prolonged target engagement is critical for disrupting downstream signaling cascades in malignant B-cells.

Table 1: Selectivity Profile of ACP-319 Against Class I PI3K Isoforms

IsoformIC50 (nM)Primary Tissue Expression
PI3Kδ18Hematopoietic cells
PI3Kγ850Leukocytes, endothelial cells
PI3Kβ2,700Ubiquitous
PI3Kα33,000Ubiquitous

Source: Structural profiling data from [5]

Disruption of PI3K/AKT/mTOR Signaling Cascade

ACP-319 exerts potent antitumor effects by blocking the canonical PI3K/AKT/mTOR (PAM) signaling axis, which is hyperactivated in B-cell malignancies. The molecular sequelae include:

  • PIP3 Reduction: By inhibiting PI3Kδ-mediated phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2), ACP-319 depletes phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. This disrupts AKT pleckstrin homology (PH) domain docking, preventing AKT activation.
  • AKT Inactivation: Loss of membrane PIP3 reduces AKT phosphorylation at Thr308 (via PDK1) and Ser473 (via mTORC2). In vitro studies show >80% reduction in p-AKT levels in chronic lymphocytic leukemia (CLL) cells treated with 100 nM ACP-319 for 6 hours [9].
  • mTORC1 Suppression: Unphosphorylated AKT fails to inhibit the TSC1/TSC2 complex, leading to Rheb-GTP depletion and subsequent inhibition of mTORC1. This downregulates ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1), impairing cap-dependent translation.
  • Transcriptional Dysregulation: Reduced FOXO1/3a phosphorylation prevents nuclear exclusion, enabling FOXO-mediated transcription of pro-apoptotic genes (e.g., BIM, FASL) while suppressing survival genes like MYC and cyclin D1.

In PTEN-deficient lymphoma models, ACP-319 restores pathway homeostasis without compensatory feedback activation—a limitation observed with pan-PI3K inhibitors [9] [6].

Table 2: Downstream Effects of PI3Kδ Inhibition on PAM Pathway Components

Signaling NodeMolecular ChangeFunctional Consequence
PIP3↓ 85% (vs. control)Impaired AKT membrane recruitment
p-AKT (Thr308)↓ 92%Loss of kinase activity
p-S6 (Ser240/244)↓ 78%Reduced protein synthesis
FOXO1↑ Nuclear localization (3.5x)Pro-apoptotic gene expression

Source: Biochemical assays from [9] [6]

Modulation of B-Cell Receptor (BCR) Signaling Pathways

BCR-dependent survival signals in malignant B-cells are critically dependent on PI3Kδ. ACP-319 disrupts this axis through:

  • Proximal Signal Decoupling: PI3Kδ associates with CD19 upon BCR engagement. ACP-319 prevents PI3Kδ recruitment, blocking CD19 phosphorylation and subsequent activation of the GRB2-SOS-RAS cascade.
  • Calcium Flux Attenuation: By reducing PIP3 generation, ACP-319 inhibits BTK and PLCγ2 activation, diminishing IP3-mediated calcium release from the endoplasmic reticulum. This suppresses NFAT-driven transcription of proliferation genes (e.g., IL-10, MYC) [10].
  • Metabolic Reprogramming: Glucose uptake and glycolysis—both BCR-PI3Kδ-dependent processes—are impaired due to reduced AKT-mediated GLUT1 membrane trafficking and HK2 activation.

In aggressive diffuse large B-cell lymphoma (DLBCL) models, ACP-319 reduces BCR-induced SYK phosphorylation by 70% and abolishes NF-κB nuclear translocation within 2 hours of exposure [10]. These effects correlate with dose-dependent apoptosis induction (EC50 = 50 nM).

Table 3: ACP-319 Effects on BCR-Associated Signaling Proteins

Protein TargetChange in ActivityDownstream Impact
SYK↓ 65–70%Reduced proximal BCR signaling
PLCγ2↓ 75%Impaired calcium mobilization
NF-κB↓ Nuclear translocation (90%)Downregulation of anti-apoptotic genes
GLUT1↓ Membrane expression (60%)Inhibition of glycolysis

Synergistic Inhibition of Cross-Talk Between PI3Kδ and BTK-Dependent Pathways

The PI3Kδ and Bruton’s tyrosine kinase (BTK) pathways exhibit extensive cross-talk, creating a rationale for dual targeting. ACP-319 synergizes with BTK inhibitors (e.g., acalabrutinib) through:

  • Complementary Node Inhibition: While BTK inhibitors block PLCγ2 activation and calcium flux, ACP-319 prevents PIP3-dependent membrane recruitment of BTK itself, creating a bidirectional blockade.
  • Antagonistic Feedback Loop Ablation: PI3Kδ inhibition upregulates BCR expression, sensitizing cells to BTK inhibitors. Conversely, BTK inhibition attenuates PI3Kδ-activating signals from the BCR.
  • Mitochondrial Apoptosis Potentiation: Combined treatment depletes MCL-1 and BCL-xL—AKT-dependent anti-apoptotic proteins—while increasing BIM expression. This lowers the apoptotic threshold by >40% compared to monotherapy [2].

In TCL1-192 murine CLL models, ACP-319 + acalabrutinib reduced splenic tumor burden by 98% (vs. 70–80% for single agents) and extended median survival by >2 weeks. Mechanistically, the combination suppressed phosphorylation of:

  • ERK (↓95%)
  • p65/NF-κB (↓90%)
  • S6 (↓85%)

This synergy is contingent upon PI3Kδ selectivity; pan-PI3K inhibitors disrupt stromal support, counteracting BTK inhibitor efficacy [2].

Table 4: Synergistic Effects of ACP-319 and BTK Inhibitors in Preclinical Models

ParameterACP-319 MonotherapyBTK Inhibitor MonotherapyCombination Therapy
Tumor Burden Reduction (PB)65%75%95%
Splenomegaly ResolutionPartialPartialComplete
BCL-xL Expression↓ 40%↓ 30%↓ 85%
Median Survival Extension7 days9 days>21 days

Properties

Product Name

ACP-319

Molecular Formula

C35H32N2O7

Synonyms

ACP-319; ACP 319; ACP319.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.